N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide
Overview
Description
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a nitro group, a thiophene ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a thiophene derivative. The final step involves the introduction of the nitro group and the carboxamide functionality under controlled conditions. Specific reagents and catalysts, such as sulfur-containing compounds and nitrating agents, are often employed to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is a critical factor in industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine, which can further participate in additional chemical transformations.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as tin(II) chloride or iron powder for reduction. Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group produces amines. Substitution reactions can introduce various substituents onto the aromatic rings, leading to a wide range of derivative compounds.
Scientific Research Applications
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new organic semiconductors and photonic devices.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Carboxymethyl chitosan: A derivative of chitosan with applications in biomedicine due to its biocompatibility and biodegradability.
Uniqueness
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is unique due to its combination of functional groups, which confer a diverse range of chemical reactivities and potential biological activities. This makes it a versatile compound for various scientific and industrial applications, distinguishing it from simpler compounds like benzylamine or carboxymethyl chitosan.
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S2/c1-23-9-4-2-8(3-5-9)13-16-17-14(22-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMJALNTDKYDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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